Compound Description: Venetoclax is a potent BCL-2 inhibitor used to treat several blood cancers. During oxidative stress degradation, Venetoclax forms two potential impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). [] These impurities may be important reference standards in Venetoclax API or tablet manufacturing. []
Relevance: While Venetoclax itself is structurally distinct from 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, its degradation impurities, VNO and VHA, share a common chemical class: substituted sulfonamides. This makes them structurally related to the target compound, which also contains a sulfonamide moiety. []
Compound Description: This compound is a synthetic intermediate used in the preparation of various sulfur-containing organic compounds. [] Its crystal structure has been studied, revealing insights into the S-O bond length and C-S-C bond angle. []
Relevance: N-Methoxy-N-methyl-2-[(4′-nitrophenyl)sulfinyl]propanamide shares a propanamide core structure with 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide. While the substituents differ, the presence of this core structure establishes a structural relationship between the two compounds. []
Compound Description: This compound belongs to a class of 3-phenylpyrazolo[5,1-b]thiazole derivatives which exhibit potential therapeutic benefits for various conditions, including depression, anxiety, and sleep disorders. [] It has been specifically investigated for its potential in treating depression. []
Relevance: While structurally distinct from 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, this compound highlights the presence of a tetrahydropyranyl moiety in biologically active compounds. This structural feature is also present in the target compound, albeit linked differently. []
Compound Description: Similar to the previous compound, this molecule belongs to the 3-phenylpyrazolo[5,1-b]thiazole class and displays potential therapeutic benefits, particularly for treating depression. [] Its pharmacological properties have been investigated. []
Relevance: This compound shares the same relevance as N-Butyl-3-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b][1,3]thiazole-7-amine. It further emphasizes the presence of a tetrahydropyranyl moiety in biologically active molecules, a structural characteristic shared with 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide. []
Hesperetin 7-O-glucuronide and Hesperetin 7-O-sulfate
Compound Description: These compounds are metabolites of hesperetin, a citrus flavonoid. They are primarily transported to the apical side of Caco-2 cell monolayers, suggesting a role for BCRP (Breast Cancer Resistance Protein) in their efflux. [] Inhibiting BCRP leads to increased transport of these metabolites to the basolateral side, potentially impacting hesperetin bioavailability. []
Relevance: These metabolites illustrate the importance of glucuronidation and sulfation as metabolic pathways. While not directly related to 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide structurally, they highlight potential metabolic transformations that could occur with the target compound due to the presence of the methoxy group. []
Dasatinib
Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat imatinib-resistant or -intolerant chronic myelogenous leukemia. Its central nervous system (CNS) penetration is restricted by P-glycoprotein (P-gp) and BCRP efflux transporters. [] Inhibiting these transporters significantly enhances Dasatinib brain distribution, highlighting their role in limiting its CNS delivery. []
Relevance: Dasatinib exemplifies the impact of P-gp and BCRP on drug distribution. While structurally dissimilar to 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, it raises the possibility that these transporters could also influence the distribution of the target compound, especially considering its size and lipophilicity. []
Oseltamivir
Compound Description: Oseltamivir, an ethyl ester prodrug, is converted to its active form, Ro 64-0802, an anti-influenza drug. Oseltamivir's brain uptake is limited by P-gp at the blood-brain barrier (BBB), while Ro 64-0802 itself minimally crosses the BBB. [] P-gp's role in limiting Oseltamivir brain penetration is evident from studies in knockout mice and newborn rats. []
Relevance: Oseltamivir highlights the role of P-gp in limiting brain penetration of drugs, particularly prodrugs. Although structurally different from 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, this finding raises the possibility that P-gp could influence the brain distribution of the target compound, especially if it undergoes any metabolic transformations. []
Abacavir (ABC) and Zidovudine (AZT)
Compound Description: These are nucleoside reverse transcriptase inhibitors used in antiretroviral therapy. Their bioavailability and distribution to viral reservoirs may be influenced by efflux transporters, particularly BCRP. [] Studies using BCRP-transfected cells demonstrate that BCRP mediates the efflux of both ABC and AZT, potentially impacting their therapeutic efficacy. []
Relevance: ABC and AZT illustrate the significance of BCRP in influencing drug distribution, particularly for antiretroviral agents. While their structures differ from 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, this research underscores the potential for BCRP to impact the distribution of the target compound, especially if it is transported to sites where BCRP is highly expressed. []
Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α-converting enzyme (TACE). Studies in rodents show that the intestine plays a significant role in its excretion, mediated in part by P-gp. [] Inhibition of P-gp reduces fecal excretion of DPC 333, suggesting its involvement in intestinal efflux. []
Relevance: DPC 333 highlights the role of the intestine and P-gp in drug excretion. While structurally dissimilar to 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, this research suggests that P-gp could also influence the intestinal excretion of the target compound, potentially impacting its overall elimination and bioavailability. []
Compound Description: K77 is a peptidomimetic cysteine protease inhibitor that acts as a substrate for both CYP3A and P-gp. [] In vivo studies in rats using an intestinal perfusion model show that P-gp inhibition increases K77 appearance in mesenteric blood and tends to decrease the extent of its metabolism. []
Relevance: K77 demonstrates the interplay between P-gp and intestinal drug metabolism. Although structurally different from 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, this study suggests that P-gp could modulate the intestinal metabolism of the target compound, especially if it is a substrate for CYP3A enzymes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.